
1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol is C18H20N2O2, and it has a molecular weight of 296.37. Detailed structural analysis is not available in the literature.Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol are not detailed in the literature, related compounds have been synthesized through various reactions including nucleophilic substitution and hydrolysis .Applications De Recherche Scientifique
Antimicrobial Activity
1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol: has shown significant potential as an antimicrobial agent. Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains . This compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics and antifungal medications.
Antiviral Applications
Research has indicated that benzimidazole derivatives, including 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol , possess antiviral properties . These compounds can interfere with viral replication processes, potentially inhibiting the proliferation of viruses such as HIV, hepatitis, and influenza. This makes them valuable in the development of antiviral drugs, especially in the face of emerging viral threats.
Anticancer Research
Benzimidazole compounds have been extensively studied for their anticancer properties1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . Its ability to target specific cancer cell pathways without affecting normal cells makes it a promising candidate for chemotherapy drug development.
Antioxidant Properties
The antioxidant potential of 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol has been explored in various studies. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals . This compound’s ability to neutralize free radicals can be beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes . This makes it a potential therapeutic agent for treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.
Neuroprotective Applications
Neuroprotection involves safeguarding neurons from damage and degeneration1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol has shown promise in protecting neural cells from oxidative stress and apoptosis . This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protecting neurons can slow disease progression.
These applications highlight the versatility and potential of 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!
Recent achievements in the synthesis of benzimidazole derivatives Synthesis and antiviral activity of benzimidazolyl- and triazolyl-1,3,5-triazine derivatives
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-18(14(2)9-13)22-11-15(21)10-20-12-19-16-5-3-4-6-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGBJJQCDUVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
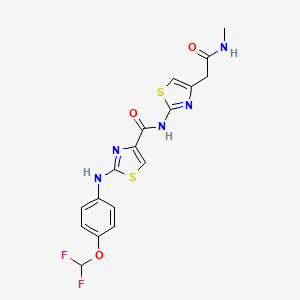
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
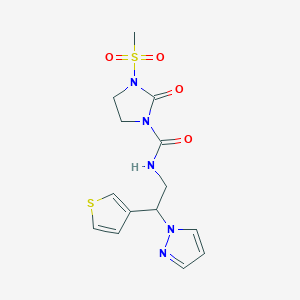
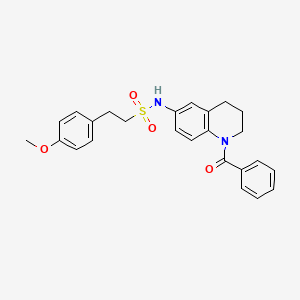
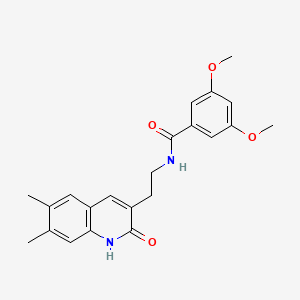
![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)
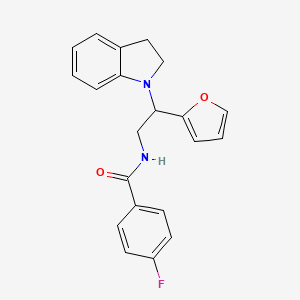
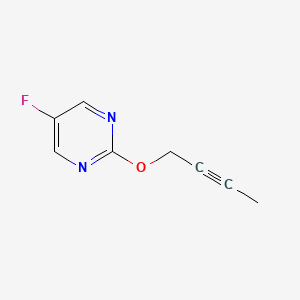
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)